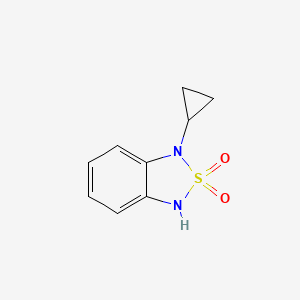
1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a heterocyclic compound notable for its bicyclic structure that includes a benzothiadiazole moiety. The compound's unique cyclopropyl group contributes to its potential biological activities and applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C9H10N2O2S
- Molecular Weight : 170.19 g/mol
- Structure : The compound features a cyclopropyl group attached to the nitrogen atom in the benzothiadiazole ring.
Currently, there is no detailed understanding of the specific mechanism of action for this compound itself. However, studies on related compounds have shown that they can interact with key biological targets through various mechanisms. For instance:
- RORC Modulation : Certain derivatives have shown effective inhibition of RORC in cell-based assays with promising binding affinities.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,1,3-Benzothiadiazole | Structure | Basic benzothiadiazole structure without cyclopropyl substitution |
| 1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | Structure | Methyl substitution instead of cyclopropyl; different biological activity profile |
| 4-Bromo-1-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | Structure | Bromination adds halogen functionality; enhanced reactivity |
The cyclopropyl group in this compound may influence its pharmacological properties and reactivity compared to other benzothiadiazole derivatives.
Case Studies and Research Findings
Recent studies have explored the biological activities of benzothiadiazole derivatives. For example:
Study on FOXM1 Inhibition
A study synthesized novel benzothiazole derivatives aimed at inhibiting the oncogenic transcription factor FOXM1. The synthesized compounds showed significant inhibition in breast cancer cell lines (MDA-MB-231), with IC50 values indicating potent activity against FOXM1 compared to established inhibitors . Although not directly involving this compound itself, these findings highlight the therapeutic potential of benzothiadiazole derivatives.
Eigenschaften
IUPAC Name |
3-cyclopropyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-14(13)10-8-3-1-2-4-9(8)11(14)7-5-6-7/h1-4,7,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAIHEBXDMMBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













